molecular formula C8H3Cl2NO3 B3039995 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 144155-85-1

5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B3039995
CAS RN: 144155-85-1
M. Wt: 232.02
InChI Key: CTMWWMXXWKUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, also known as DCBQ, is a chemical compound that has been widely used in scientific research. It is a potent oxidizing agent that can cause DNA damage and has been shown to have antitumor activity. In

Scientific Research Applications

Antitubercular Activity

Imidazole derivatives, including 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, have been investigated for their antimycobacterial properties. Researchers synthesized related compounds and evaluated their activity against Mycobacterium tuberculosis. These studies contribute to the search for novel antitubercular agents .

Anti-Inflammatory Potential

Thiazole-containing compounds, which share some structural features with imidazoles, exhibit anti-inflammatory effects. While not directly studied for 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, exploring its anti-inflammatory properties could be worthwhile .

Biological Activity via Gold(I) Catalysis

Gold(I)-catalyzed reactions have led to the synthesis of 4H-benzo[d][1,3]oxazines. These reactions occur under mild conditions and yield oxazines, including derivatives of 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. Investigating their biological activity could reveal novel applications .

Chemical Synthesis and Medicinal Chemistry

Imidazole derivatives serve as building blocks in drug development. Their diverse pharmacological activities include antibacterial, antiviral, antifungal, and antitumor effects. Researchers have explored imidazole-containing compounds for various therapeutic purposes, making them valuable in medicinal chemistry .

Antiprotozoal and Antibacterial Properties

Imidazole-based compounds, such as metronidazole and ornidazole, exhibit antiprotozoal and antibacterial activities. While these specific examples don’t directly involve 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, they highlight the potential of imidazole derivatives in combating infections .

Chemical Biology and Drug Design

Understanding the interactions of 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione with biological targets can guide drug design. Computational studies, molecular docking, and structure-activity relationship analyses can reveal its binding sites and potential therapeutic applications.

properties

IUPAC Name

5,8-dichloro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMWWMXXWKUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)OC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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